molecular formula C11H10INO3 B8650693 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one

3-Iodo-6,7-dimethoxy-1H-quinolin-4-one

Cat. No.: B8650693
M. Wt: 331.11 g/mol
InChI Key: KXRBOVWMHVRPKD-UHFFFAOYSA-N
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Description

3-Iodo-6,7-dimethoxy-1H-quinolin-4-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as medicinal chemistry and organic synthesis. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one typically involves the iodination of 6,7-dimethoxyquinolin-4(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6,7-dimethoxy-1H-quinolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminoquinoline derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they might inhibit enzyme activity or bind to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxyquinolin-4(1H)-one: Lacks the iodine substituent but shares the core structure.

    3-chloro-6,7-dimethoxyquinolin-4(1H)-one: Similar structure with a chlorine atom instead of iodine.

    3-bromo-6,7-dimethoxyquinolin-4(1H)-one: Similar structure with a bromine atom instead of iodine.

Uniqueness

3-Iodo-6,7-dimethoxy-1H-quinolin-4-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in certain chemical reactions, such as coupling reactions, and might also affect its interaction with biological targets.

Properties

Molecular Formula

C11H10INO3

Molecular Weight

331.11 g/mol

IUPAC Name

3-iodo-6,7-dimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C11H10INO3/c1-15-9-3-6-8(4-10(9)16-2)13-5-7(12)11(6)14/h3-5H,1-2H3,(H,13,14)

InChI Key

KXRBOVWMHVRPKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of iodine (14.84 g, 58.48 mmol) in KI (20% aq, 100 mL) was added to a solution of 6,7-dimethoxyquinolin-4(1H)-one (10.00 g, 48.73 mmol) in 2 N NaOH (aq, 100 mL), and the solution stirred at RT for 17 h. The mixture was acidified with AcOH and the resulting dark purple mixture was filtered and washed with water. The dark purple filter cake was recrystallized from water to afford an off-white suspension. This material was filtered and dried to afford 3-iodo-6,7-dimethoxyquinolin-4(1H)-one as an off-white solid. MS (ESI, pos. ion) m/z: 332.1 (M+H). Mass Calc'd for C11H10INO3: 331.
Quantity
14.84 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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